An In-depth Technical Guide to the Physical Properties of 3,5-Dibromo-4-methylbenzoic Acid
An In-depth Technical Guide to the Physical Properties of 3,5-Dibromo-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of 3,5-Dibromo-4-methylbenzoic acid (CAS No. 67973-32-4), a halogenated aromatic carboxylic acid of interest in organic synthesis and medicinal chemistry.[1] This document outlines key physicochemical data, detailed experimental protocols for their determination, and a logical workflow for the synthesis and characterization of this compound.
Physicochemical Properties
3,5-Dibromo-4-methylbenzoic acid is a substituted aromatic carboxylic acid. The presence of two bromine atoms on the benzene ring significantly influences its physical and chemical properties. The quantitative physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₆Br₂O₂ | [1] |
| Molecular Weight | 293.94 g/mol | [1] |
| Melting Point | 242°C | |
| Boiling Point | 374.6 ± 42.0 °C (Predicted) | |
| Density | 1.951 ± 0.06 g/cm³ (Predicted) | |
| pKa | 3.59 ± 0.10 (Predicted) | |
| Solubility | Poorly soluble in water; Soluble in ethanol, ether, and chloroform. |
Experimental Protocols
The following sections detail the methodologies for the synthesis of 3,5-Dibromo-4-methylbenzoic acid and the determination of its key physical properties.
This protocol is adapted from the bromination of related aromatic carboxylic acids and esters.[2][3] It involves the electrophilic aromatic substitution of 4-methylbenzoic acid.
Materials:
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4-Methylbenzoic acid
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Bromine (Br₂)
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Iron powder (Fe) or Ferric Bromide (FeBr₃) as a catalyst
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Glacial acetic acid
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Sodium bisulfite solution
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Ethanol
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Distilled water
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-methylbenzoic acid in glacial acetic acid.
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Add a catalytic amount of iron powder or ferric bromide to the solution.
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From the dropping funnel, add a stoichiometric amount of bromine dissolved in glacial acetic acid dropwise to the stirred solution at room temperature. The addition should be controlled to manage the exothermic reaction.
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After the addition is complete, continue stirring at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting material.
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Gently heat the reaction mixture to reflux for a short period to ensure complete dibromination.
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Cool the mixture to room temperature and pour it into a beaker of ice-cold water to precipitate the crude product.
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Quench any excess bromine by adding sodium bisulfite solution until the color disappears.
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Collect the solid precipitate by vacuum filtration and wash with cold water.
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The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
The melting point is determined using a capillary melting point apparatus.
Procedure:
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A small amount of the dry, crystalline 3,5-Dibromo-4-methylbenzoic acid is finely powdered.
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The powder is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
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The capillary tube is placed in a melting point apparatus.
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The sample is heated at a steady, slow rate (1-2 °C per minute) near the expected melting point.
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The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Since the boiling point is high and the substance is a solid at room temperature, the provided value is a prediction. Experimental determination would require specialized equipment for high-temperature distillation under reduced pressure to prevent decomposition. A common laboratory method for determining the boiling point of a liquid is the Thiele tube method.
This protocol provides a qualitative assessment of solubility in various solvents.
Procedure:
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Add approximately 10-20 mg of 3,5-Dibromo-4-methylbenzoic acid to a series of test tubes.
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To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, diethyl ether, chloroform) in small portions.
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After each addition, vigorously shake or vortex the test tube for 30 seconds.
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Observe and record whether the solid dissolves completely, partially, or not at all.
The acid dissociation constant (pKa) can be determined by potentiometric titration.
Procedure:
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A precisely weighed sample of 3,5-Dibromo-4-methylbenzoic acid is dissolved in a suitable solvent mixture, typically water with a co-solvent like ethanol to ensure solubility.
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A calibrated pH electrode is immersed in the solution.
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The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.
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The pH of the solution is recorded after each addition of the titrant.
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A titration curve is generated by plotting the pH versus the volume of titrant added.
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The pKa is determined from the pH at the half-equivalence point of the titration curve.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of 3,5-Dibromo-4-methylbenzoic acid.
